molecular formula C10H5ClFNO B1365298 2-Chloro-7-fluoroquinoline-3-carboxaldehyde CAS No. 745830-16-4

2-Chloro-7-fluoroquinoline-3-carboxaldehyde

Cat. No. B1365298
M. Wt: 209.6 g/mol
InChI Key: CZBARWPAXUPUFB-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoroquinoline-3-carboxaldehyde (CFCA) is a chemical compound that has been studied for its potential applications in scientific research. CFCA is a colorless solid that is soluble in water and ethanol. It is a member of the quinoline family of compounds and is a derivative of the 7-fluoroquinoline. CFCA has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a fluorescent probe for studying proteins and other molecules.

Scientific Research Applications

Chemistry and Synthesis

2-Chloroquinoline-3-carbaldehyde and related analogs, including the specific compound 2-Chloro-7-fluoroquinoline-3-carboxaldehyde, are primarily used in the synthesis of quinoline ring systems. These systems are often employed to construct fused or binary quinoline-core heterocyclic systems. The compound has been investigated for its potential in creating biologically active molecules and as a substrate in various chemical reactions (Hamama et al., 2018).

Biochemical Analysis

In biochemical analysis, related compounds, such as 5-furoylquinoline-3-carboxaldehyde, have been used as reagents in the analysis of proteins and small neurotransmitters. This involves monitoring reaction rates and determining activation energy and detection limits in biological contexts like artificial cerebrospinal fluid (Wu et al., 2000).

Photophysical Properties

Asymmetric Sm(III) complexes featuring 6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde, a compound structurally similar to 2-Chloro-7-fluoroquinoline-3-carboxaldehyde, have been prepared for investigating their photophysical properties. These complexes exhibit luminescent properties, suggesting potential applications in solid-state lighting and optical devices (Chauhan et al., 2021).

Antimicrobial Potency

Some quinoline-based derivatives, including those structurally similar to 2-Chloro-7-fluoroquinoline-3-carboxaldehyde, have been synthesized and shown to possess broad spectrum antimicrobial potency. These compounds have been tested against various bacterial and fungal strains, showcasing their potential as new lead molecules in antimicrobial drug development (Desai et al., 2012).

Molecular Docking Studies

Vibrational spectroscopy and quantum computational studies have been conducted on 2-chloroquinoline-3-carboxaldehyde, focusing on its molecular structure, chemical reactivity, and biological functions. These studies include molecular docking analysis to understand the biological functions of the compound, suggesting its potential use in drug design and discovery (Saral et al., 2021).

properties

IUPAC Name

2-chloro-7-fluoroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-1-2-8(12)4-9(6)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBARWPAXUPUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477539
Record name 2-Chloro-7-fluoroquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-fluoroquinoline-3-carboxaldehyde

CAS RN

745830-16-4
Record name 2-Chloro-7-fluoroquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-fluoroquinoline-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A Vilsmeier reagent prepared from DMF (23 mL) and phosphoryl chloride (78.4 mL) at 0-10° C. is slowly added dropwise to 3-fluoroacetanilide (18.5 g, 0.12 mol) and the resulting mixture is stirred at 100° C. for 14 hours. The mixture is poured onto ice-water and extracted with CH2Cl2 twice. The combined organic layer is dried, filtered and concentrated. The crystal is collected and washed with CH2Cl2 to give 2-chloro-7-fluoroquinoline-3-carbaldehyde as a brown powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
78.4 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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